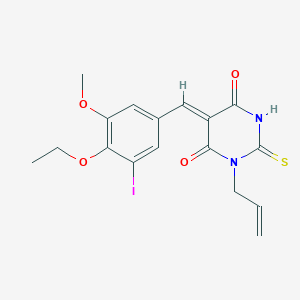
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CAY10585, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory properties.
Mécanisme D'action
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the phosphorylation of IκBα, a protein that regulates the activation of NF-κB. 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione's antidiabetic effects are thought to be mediated by its ability to activate PPARγ, a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potency and selectivity for its molecular targets. However, its limited solubility in water can make it difficult to administer in vivo. Additionally, its stability in biological fluids is not well characterized, which can affect its bioavailability and efficacy.
Orientations Futures
For research on 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione include its potential use in the treatment of neuroinflammatory disorders and cancer therapy, as well as the development of more soluble and stable formulations.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, and thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields a yellow solid, which is then purified using column chromatography. This method has been optimized to produce high yields of 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione with good purity.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have antidiabetic effects by improving insulin sensitivity and glucose uptake.
Propriétés
Nom du produit |
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C18H13ClINO4S |
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClINO4S/c1-2-25-14-7-10(6-13(20)16(14)22)8-15-17(23)21(18(24)26-15)12-5-3-4-11(19)9-12/h3-9,22H,2H2,1H3/b15-8- |
Clé InChI |
BWXCDPYKPPCZTK-NVNXTCNLSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-N-[3-(pentanoylamino)phenyl]-1-naphthamide](/img/structure/B300759.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![N-{[3-(pentanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B300762.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)
![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
